4-(5-Methyl-1H-benzoimidazol-2-ylmethyl)-phenylamine
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Overview
Description
4-(5-Methyl-1H-benzoimidazol-2-ylmethyl)-phenylamine is an organic compound with the molecular formula C16H17N3. This compound is characterized by the presence of a benzimidazole ring substituted with a methyl group and a phenylamine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1H-benzoimidazol-2-ylmethyl)-phenylamine typically involves the reaction of 5-methyl-1H-benzimidazole with a suitable phenylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1H-benzoimidazol-2-ylmethyl)-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylamine group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted phenylamine derivatives.
Scientific Research Applications
4-(5-Methyl-1H-benzoimidazol-2-ylmethyl)-phenylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-1H-benzoimidazol-2-ylmethyl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid
- 4-(5-Methyl-1H-benzoimidazol-2-yl)-1-phenyl-2-pyrrolidinone
Uniqueness
4-(5-Methyl-1H-benzoimidazol-2-ylmethyl)-phenylamine is unique due to its specific substitution pattern and the presence of both a benzimidazole and phenylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C15H15N3 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
4-[(6-methyl-1H-benzimidazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C15H15N3/c1-10-2-7-13-14(8-10)18-15(17-13)9-11-3-5-12(16)6-4-11/h2-8H,9,16H2,1H3,(H,17,18) |
InChI Key |
OPLXYWVBFUSFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CC3=CC=C(C=C3)N |
Origin of Product |
United States |
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